N-(1-Amino-2-propyl)-N'-(2-amino-1-propyl)ethanediamine
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Overview
Description
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine typically involves the reaction of 1,2-diaminoethane with 1-bromo-2-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or solvent extraction.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to an ethane chain.
1,3-Diaminopropane: A diamine with amino groups attached to a propane chain.
N,N’-Dimethylethylenediamine: A derivative of ethylenediamine with methyl groups attached to the nitrogen atoms.
Uniqueness
N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is unique due to the presence of propyl groups attached to the nitrogen atoms, which may confer different chemical and biological properties compared to simpler diamines. This structural variation can influence the compound’s reactivity, solubility, and interactions with other molecules.
Properties
CAS No. |
75949-74-5 |
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Molecular Formula |
C8H22N4 |
Molecular Weight |
174.29 g/mol |
IUPAC Name |
(2R)-2-N-[2-[[(2S)-2-aminopropyl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(10)6-11-3-4-12-8(2)5-9/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
UDRMRSLPPDGMPF-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H](CN)NCCNC[C@H](C)N |
Canonical SMILES |
CC(CN)NCCNCC(C)N |
Origin of Product |
United States |
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